molecular formula C4H6N2OS B11827637 3-(Methylthio)isoxazol-5-amine

3-(Methylthio)isoxazol-5-amine

Cat. No.: B11827637
M. Wt: 130.17 g/mol
InChI Key: MBRMBGUNAWRMRM-UHFFFAOYSA-N
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Description

3-(Methylthio)isoxazol-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. Isoxazoles are commonly found in various natural products and synthetic drugs, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an intermediate, which then undergoes further reactions to yield the desired isoxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized isoxazole derivatives .

Scientific Research Applications

3-(Methylthio)isoxazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methylthio)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Methylthio)isoxazol-5-amine include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique methylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

3-methylsulfanyl-1,2-oxazol-5-amine

InChI

InChI=1S/C4H6N2OS/c1-8-4-2-3(5)7-6-4/h2H,5H2,1H3

InChI Key

MBRMBGUNAWRMRM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NOC(=C1)N

Origin of Product

United States

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